

Ponazuril-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Ponazuril-d3**

Cat. No.: **B15142460**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Ponazuril-d3**, a deuterated analog of the antiprotozoal drug Ponazuril. This document is intended to serve as a comprehensive resource, detailing its chemical properties, and providing insights into its analytical quantification and mechanism of action.

Core Data Presentation

Quantitative data for **Ponazuril-d3** and its non-deuterated counterpart, Ponazuril, are summarized in the table below for easy comparison.

Property	Ponazuril-d3	Ponazuril
CAS Number	1346602-48-9[1]	69004-04-2[2]
Molecular Formula	$C_{18}H_{11}D_3F_3N_3O_6S$ [1]	$C_{18}H_{14}F_3N_3O_6S$ [2]
Molecular Weight	460.4 g/mol [1]	457.38 g/mol [2]

Experimental Protocols

Precise and validated analytical methods are crucial for pharmacokinetic, metabolic, and bioequivalence studies. Below are detailed methodologies for the quantification of Ponazuril in biological matrices. Given that **Ponazuril-d3** is primarily utilized as an internal standard, the protocols for Ponazuril analysis are directly applicable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ponazuril in Plasma

This method is suitable for the quantification of Ponazuril in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 100 μ L of plasma in a screw-top tube, add 10 μ L of a suitable internal standard (e.g., Diclazuril, 100 μ g/mL).
- Add 2 mL of chloroform.
- Vortex the mixture thoroughly.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic (lower) layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

- Column: Symmetry RP18 or equivalent
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile.
- Detection: UV absorbance at 254 nm.
- Flow Rate: As appropriate for the specific column dimensions.
- Injection Volume: As required.

3. Calibration:

- Prepare a calibration curve using blank plasma spiked with known concentrations of Ponazuril. The typical linear range is 0.1–25 μ g/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ponazuril in Plasma (Conceptual)

While a specific, detailed protocol for **Ponazuril-d3** as an internal standard was not found in the searched literature, a standard approach for developing such a method is outlined below. This conceptual protocol is based on established practices for LC-MS/MS bioanalysis.

1. Sample Preparation (Protein Precipitation):

- To a small volume of plasma (e.g., 50 μ L), add a solution of **Ponazuril-d3** in a protein-precipitating solvent (e.g., acetonitrile or methanol) at a known concentration.
- Vortex vigorously to mix and precipitate proteins.
- Centrifuge at high speed (e.g., $>10,000 \times g$) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for analysis.
- The supernatant may be further diluted if necessary.

2. Chromatographic Conditions:

- Column: A C18 reversed-phase column suitable for LC-MS/MS analysis.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
- Gradient: A suitable gradient elution to separate Ponazuril from matrix components.
- Flow Rate: Optimized for the LC column dimensions.
- Injection Volume: Typically 5-10 μ L.

3. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

- MRM Transitions:
 - Ponazuril: Precursor ion $(M+H)^+$ → Product ion(s)
 - **Ponazuril-d3**: Precursor ion $(M+H)^+$ → Product ion(s)
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.

4. Quantification:

- The ratio of the peak area of Ponazuril to the peak area of **Ponazuril-d3** is used for quantification against a calibration curve prepared in the same biological matrix.

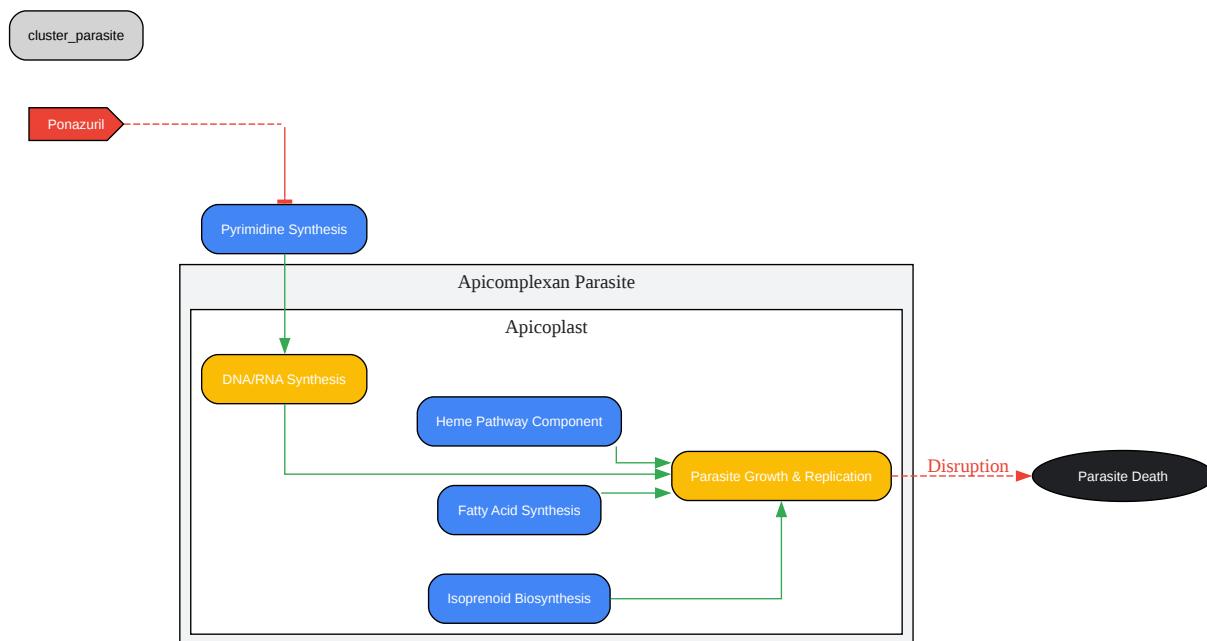
Mechanism of Action and Signaling Pathways

Ponazuril is a triazine antiprotozoal agent that is effective against a range of apicomplexan parasites. Its primary target is the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.

The precise molecular mechanism of action is still under investigation, but it is understood to disrupt critical metabolic pathways within the apicoplast. One of the key functions of the apicoplast is the biosynthesis of isoprenoids, fatty acids, and components of the heme synthesis pathway. Ponazuril's interference with the apicoplast leads to the inhibition of parasite replication and ultimately, cell death. Specifically, it is believed to inhibit enzymes involved in pyrimidine synthesis, which are vital for the production of nucleic acids in the parasite.

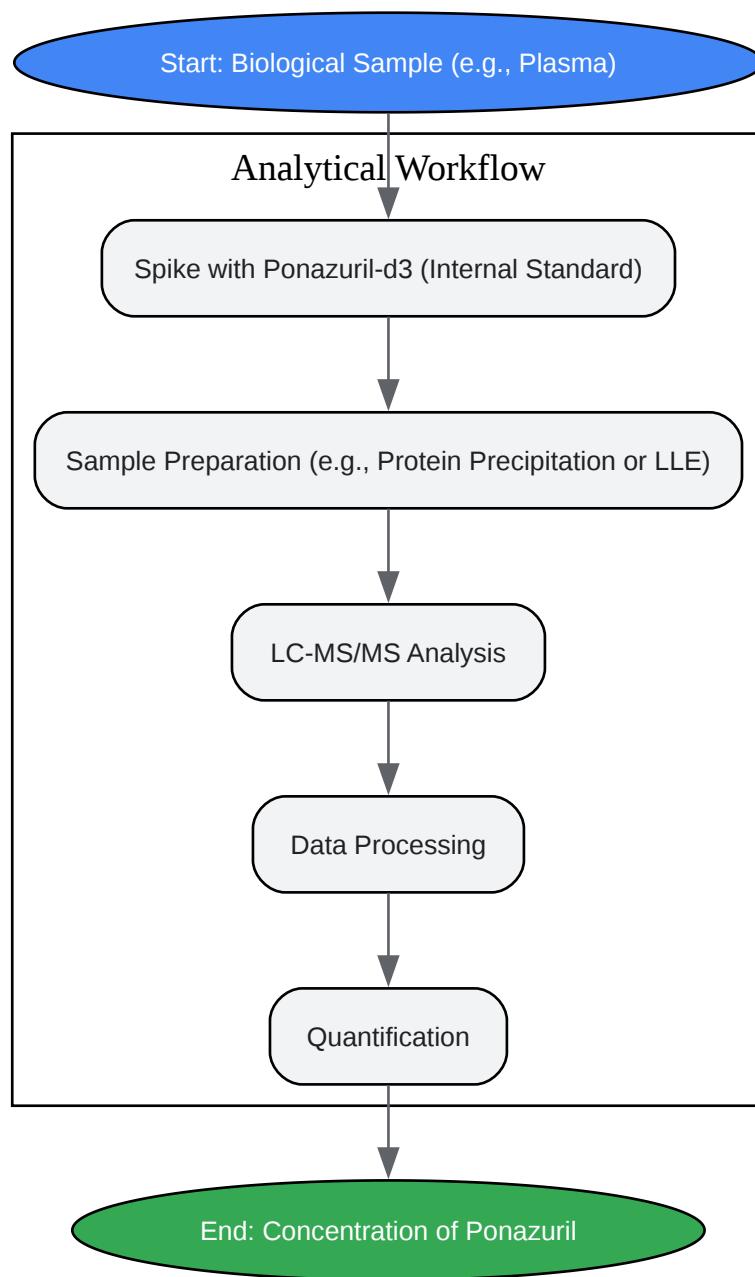
The disruption of the apicoplast by Ponazuril leads to a cascade of events that are detrimental to the parasite. This includes the inability to produce essential metabolites, leading to a failure in cell division and the formation of multinucleated schizonts, ultimately resulting in the degeneration and death of the parasite.

Below is a diagram illustrating the proposed mechanism of action of Ponazuril on the apicomplexan parasite.

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Caption: Proposed mechanism of action of Ponazuril on apicomplexan parasites.

Below is a diagram illustrating a generalized workflow for the quantification of Ponazuril in a biological matrix using an internal standard like **Ponazuril-d3**.



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Caption: Generalized experimental workflow for Ponazuril quantification.

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